Cytidine diphosphate choline
Description
Historical Context and Discovery of CDP-Choline’s Biological Significance
The biological importance of CDP-choline was elucidated through the foundational work on phospholipid biosynthesis in the mid-20th century. In the 1950s, Eugene P. Kennedy and his colleagues made seminal contributions that outlined the primary route for the synthesis of major phospholipids (B1166683) in eukaryotes. nih.govpnas.org Their research focused on how lecithin (B1663433) (phosphatidylcholine) was formed. pnas.org
A pivotal moment came in 1956 when Kennedy and Weiss identified the CDP-choline pathway, now widely known as the Kennedy pathway. wikipedia.orgwikipathways.org They discovered that the synthesis of phosphatidylcholine was not a random chemical process but an energy-dependent, enzyme-mediated sequence. nih.gov A key finding was that cytidine (B196190) triphosphate (CTP) was the essential co-factor required to activate phosphocholine (B91661), forming the high-energy intermediate, CDP-choline. pnas.org This compound was then identified as the direct donor of the phosphocholine headgroup to a diacylglycerol backbone, completing the synthesis of phosphatidylcholine. pnas.orgwikipedia.org The complete biochemical characterization of this pathway was largely accomplished between 1949 and 1956. nih.gov This discovery was a landmark in biochemistry, revealing a core mechanism for membrane biogenesis that is highly conserved from yeast to humans. pnas.orgnih.gov
Fundamental Role of CDP-Choline in Cellular Homeostasis
CDP-choline is indispensable for cellular homeostasis due to its central role as an intermediate in the synthesis of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic membranes, constituting approximately 50% of the total phospholipid mass. nih.govnih.govmolbiolcell.orgmolbiolcell.org The integrity and fluidity of cell membranes, which are crucial for all cellular functions, depend on a continuous and well-regulated supply of PC. cymitquimica.com The primary mechanism for this supply in virtually all mammalian cells is the Kennedy pathway, where the formation of CDP-choline is a critical, rate-limiting step. molbiolcell.orgnih.gov
The synthesis of PC via the CDP-choline pathway is essential for:
Membrane Biogenesis and Repair: PC is a primary structural component of all cellular and organellar membranes, including the endoplasmic reticulum and Golgi apparatus. molbiolcell.orgresearchgate.net The CDP-choline pathway provides the necessary PC for membrane formation during cell growth and proliferation and for the constant repair needed to counteract lipid degradation. nih.govnih.gov
Cell Cycle Progression: The demand for PC synthesis increases dramatically during cell division to provide the materials for new cell membranes. nih.gov The activity of the CDP-choline pathway, particularly the enzyme CTP:phosphocholine cytidylyltransferase, is tightly regulated and increases significantly as cells enter the G1 phase of the cell cycle. nih.gov
Lipid Metabolism Integration: The CDP-choline pathway is integrated within a larger metabolic network. nih.govresearchgate.net Its activity influences the cellular levels of other important lipids like diacylglycerol and sphingomyelin (B164518), thereby affecting critical functions such as signal transduction and vesicular trafficking originating from the Golgi apparatus. nih.govmolbiolcell.org
The production of CDP-choline is catalyzed by the enzyme CTP:phosphocholine cytidylyltransferase (CCT), which is the rate-limiting step in the pathway. nih.govexamine.comresearchgate.net The cell maintains very low levels of CDP-choline despite having abundant reserves of its precursor, phosphocholine, indicating that newly synthesized CDP-choline is rapidly consumed for PC synthesis. nih.gov This tight regulation underscores the importance of the CDP-choline pathway in maintaining cellular phospholipid homeostasis. nih.gov
Detailed Research Findings
The synthesis of phosphatidylcholine via the CDP-choline pathway involves a series of enzymatic reactions. The key enzymes, their substrates, and the products of each reaction are well-characterized in biomedical research.
| Enzyme | Substrate(s) | Product(s) | Cellular Location | Function in Pathway |
|---|---|---|---|---|
| Choline (B1196258) Kinase (CK) | Choline, ATP | Phosphocholine, ADP | Cytoplasm | Catalyzes the first committed step in the pathway. wikipedia.orgnih.gov |
| CTP:phosphocholine cytidylyltransferase (CCT) | Phosphocholine, CTP | CDP-choline, Pyrophosphate (PPi) | Nucleus, Endoplasmic Reticulum | Catalyzes the rate-limiting step, controlling the overall flux of the pathway. nih.govnih.govexamine.com |
| Choline phosphotransferase (CPT) / Choline/ethanolamine (B43304) phosphotransferase (CEPT) | CDP-choline, 1,2-diacylglycerol (DAG) | Phosphatidylcholine (PC), CMP | Endoplasmic Reticulum, Golgi Apparatus | Catalyzes the final step to produce phosphatidylcholine. wikipedia.orgnih.govmolbiolcell.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
99470-45-8 |
|---|---|
Molecular Formula |
C14H25N4O11P2- |
Molecular Weight |
487.32 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C14H26N4O11P2/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25)/p-1/t9-,11-,12-,13-/m1/s1 |
InChI Key |
RZZPDXZPRHQOCG-OJAKKHQRSA-M |
Isomeric SMILES |
C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |
Origin of Product |
United States |
Biochemical Pathways and Intracellular Metabolism of Cdp Choline
The Kennedy Pathway of Phosphatidylcholine Biosynthesis
The primary route for the de novo synthesis of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic cell membranes, is the Kennedy pathway. wikipedia.orgnih.gov First elucidated by Eugene P. Kennedy in 1956, this pathway is a cornerstone of lipid metabolism. wikipedia.org CDP-choline serves as a key activated intermediate in this sequence of enzymatic reactions. frontiersin.orgfrontiersin.org The Kennedy pathway also encompasses the synthesis of phosphatidylethanolamine (B1630911) (PE), another crucial membrane phospholipid, through a parallel branch. wikipedia.orgnih.gov
Choline (B1196258) Uptake and Initial Phosphorylation via Choline Kinase
The journey of choline into the cell and its subsequent incorporation into PC begins with its transport across the cell membrane, a process facilitated by specific choline transporters. frontiersin.orgfrontiersin.org Once inside the cell, the first committed step of the Kennedy pathway is the phosphorylation of choline to produce phosphocholine (B91661). nih.govoncotarget.com This reaction is catalyzed by the cytosolic enzyme choline kinase (CK) and requires adenosine (B11128) triphosphate (ATP) and magnesium ions. imrpress.comnih.gov
There are different isoforms of choline kinase, with choline kinase alpha (ChKα) being a major player in many cell types. oncotarget.comnih.gov The activity of choline kinase is a critical regulatory point, as the resulting phosphocholine is a direct precursor for CDP-choline synthesis. oncotarget.com
Regulatory Control of Phosphocholine Cytidylyltransferase (CCT) Activity
The rate-limiting step in the CDP-choline pathway is the conversion of phosphocholine to CDP-choline. wikipedia.orgnih.govmolbiolcell.org This pivotal reaction is catalyzed by the enzyme CTP:phosphocholine cytidylyltransferase (CCT). oncotarget.comnih.gov CCT's activity is subject to complex regulatory mechanisms, ensuring that PC synthesis is tightly coupled with the cell's metabolic state and membrane requirements. nih.govpnas.org
CCT exists in both an inactive, soluble form and an active, membrane-associated form. frontiersin.orgfrontiersin.org Its translocation to and association with cellular membranes, such as the endoplasmic reticulum and the nuclear envelope, leads to its activation. cdnsciencepub.commolbiolcell.org This reversible membrane binding is a key regulatory mechanism. nih.gov The enzyme's activity is stimulated by the presence of certain lipids within the membrane, such as diacylglycerol and fatty acids, which can signal a need for increased PC synthesis. pnas.orgmolbiolcell.org Conversely, an abundance of PC can lead to the dissociation of CCT from the membrane, reducing its activity in a classic feedback inhibition loop. molbiolcell.org The regulation of CCT is also influenced by its phosphorylation state, with dephosphorylation often promoting its active, membrane-bound form. atsjournals.org
| Regulatory Factor | Effect on CCT Activity | Mechanism |
|---|---|---|
| Membrane Association (e.g., Endoplasmic Reticulum, Nuclear Envelope) | Activation | Translocation from a soluble, inactive state to a membrane-bound, active state. frontiersin.orgfrontiersin.orgcdnsciencepub.com |
| Lipid Activators (e.g., Diacylglycerol, Fatty Acids) | Stimulation | Sensing of membrane lipid composition, promoting CCT binding and activation. pnas.orgmolbiolcell.org |
| Phosphatidylcholine (PC) Levels | Inhibition (Feedback) | High levels of PC can lead to the dissociation of CCT from the membrane, reducing its activity. molbiolcell.org |
| Phosphorylation State | Modulation | Dephosphorylation often favors the active, membrane-bound form of the enzyme. atsjournals.org |
Choline Phosphotransferase (CPT) and Membrane Integration
The final step in the Kennedy pathway is the transfer of the phosphocholine headgroup from CDP-choline to a diacylglycerol (DAG) molecule, resulting in the formation of phosphatidylcholine. wikipedia.orgoncotarget.com This reaction is catalyzed by the enzyme choline phosphotransferase (CPT), which is located in the endoplasmic reticulum and the Golgi apparatus. molbiolcell.orgresearchgate.net There are also enzymes with dual specificity, known as choline/ethanolamine (B43304) phosphotransferases (CEPT), that can synthesize both PC and PE. molbiolcell.orgresearchgate.net The newly synthesized PC is then integrated into the lipid bilayer of cellular membranes, contributing to their structure and function. imrpress.com
Intermediary Role in Phosphatidylethanolamine Synthesis
While the primary focus is on PC synthesis, it's important to note the parallel nature of the Kennedy pathway. A similar set of reactions leads to the synthesis of phosphatidylethanolamine (PE), another vital membrane phospholipid. wikipedia.orgnih.gov In this branch, ethanolamine is phosphorylated, converted to CDP-ethanolamine, and then transferred to diacylglycerol. researchgate.net In some organisms and specific cell types, there is an alternative pathway where PE can be methylated to form PC. frontiersin.org However, in most mammalian cells, the CDP-choline pathway is the predominant route for PC synthesis. molbiolcell.orgnih.gov
Cytidine (B196190) and Choline Metabolite Fate and Resynthesis
Upon administration or through endogenous turnover, CDP-choline can be hydrolyzed back into its primary components: cytidine and choline. nih.govahajournals.org These metabolites then enter their respective metabolic pools and can be reutilized for various cellular processes.
Hydrolysis and Reintegration into Metabolic Pools
Exogenously supplied CDP-choline is readily hydrolyzed in the intestine and circulation into cytidine and choline. mdpi.comnih.gov These components are then absorbed and transported throughout the body, including across the blood-brain barrier. nih.gov Once inside the cell, cytidine can be phosphorylated to cytidine triphosphate (CTP), which is not only a crucial building block for nucleic acid synthesis but also a required substrate for the CCT-catalyzed step in the Kennedy pathway. mdpi.comnih.gov
The released choline re-enters the choline pool and can be re-phosphorylated by choline kinase to phosphocholine, thus becoming available for the resynthesis of CDP-choline and subsequently phosphatidylcholine. mdpi.comnih.gov This recycling mechanism highlights the efficiency of cellular metabolism in conserving essential building blocks for membrane synthesis and repair. nih.gov Beyond its role in PC synthesis, choline can also be acetylated to form the neurotransmitter acetylcholine (B1216132) or oxidized to betaine, which participates in methylation reactions. mdpi.comimrpress.com
| Metabolite | Primary Metabolic Fate | Key Enzymes/Pathways Involved |
|---|---|---|
| Cytidine | Phosphorylation to Cytidine Triphosphate (CTP) | Nucleoside kinases; CTP is a substrate for CCT in the Kennedy pathway and for nucleic acid synthesis. mdpi.comnih.gov |
| Choline | Re-phosphorylation to Phosphocholine | Choline Kinase (CK); Phosphocholine is a substrate for CCT in the Kennedy pathway. mdpi.comnih.gov |
| Choline | Acetylation to Acetylcholine | Choline Acetyltransferase; Neurotransmitter synthesis. mdpi.com |
| Choline | Oxidation to Betaine | Choline Dehydrogenase and Betaine Aldehyde Dehydrogenase; Methyl group donation. imrpress.com |
Systemic Distribution and Blood-Brain Barrier Permeability
When administered exogenously, CDP-choline is hydrolyzed in the intestine into its two main components: cytidine and choline. nih.govnih.gov These components are readily absorbed and distributed throughout the body. nih.govnih.gov Notably, both cytidine and choline can cross the blood-brain barrier (BBB), a selective barrier that protects the central nervous system (CNS). nih.govnih.govresearchgate.netnih.gov
Once in the CNS, cytidine and choline serve as precursors for the intracellular resynthesis of CDP-choline. dovepress.com This allows for the targeted delivery of these essential building blocks to the brain. The ability of its constituents to traverse the BBB is a key factor in the neuroprotective effects observed in various experimental models. nih.govresearchgate.netnih.gov Studies have shown that exogenously administered CDP-choline can increase the levels of its components in the brain, where they are incorporated into the phospholipid fraction of neuronal membranes. nih.govresearchgate.net Furthermore, evidence suggests that CDP-choline can help restore the integrity of the blood-brain barrier in instances of injury or stress. dovepress.commdpi.comspandidos-publications.com
Interconnections with Broader Cellular Metabolic Networks
The metabolic influence of CDP-choline extends beyond phospholipid synthesis, integrating with several other critical cellular pathways.
Contribution to Nucleic Acid Synthesis (via Cytidine/Uridine)
The cytidine component of CDP-choline provides a direct link to nucleic acid synthesis. Following the breakdown of CDP-choline, cytidine can be converted into cytidine triphosphate (CTP), a necessary precursor for the synthesis of ribonucleic acid (RNA) and deoxycytidine triphosphate (dCTP) for deoxyribonucleic acid (DNA) synthesis. nih.govnih.gov
Interestingly, in humans, orally administered CDP-choline leads to an increase in plasma uridine (B1682114) levels rather than cytidine. examine.com This is due to the rapid conversion of cytidine to uridine in the body. examine.com Uridine can then be converted to uridine triphosphate (UTP), which can subsequently be converted to CTP, thereby still contributing to nucleic acid synthesis. examine.com Studies have shown that under certain conditions, such as hypoxia, CDP-choline treatment can positively influence RNA and protein synthesis in the brain. nih.gov
Linkages with Methyl Group Metabolism (e.g., Betaine Pathways)
The choline moiety of CDP-choline connects its metabolism to the intricate network of one-carbon metabolism. Choline can be oxidized in the liver and kidneys to form betaine. imrpress.comimrpress.com Betaine is a critical methyl donor, participating in the remethylation of homocysteine to methionine. imrpress.com Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions, including the methylation of DNA, RNA, and proteins. imrpress.comfrontiersin.org
This connection highlights a crucial interplay between the CDP-choline pathway and the phosphatidylethanolamine N-methyltransferase (PEMT) pathway, another route for phosphatidylcholine synthesis that is particularly active in the liver. mdpi.com The PEMT pathway utilizes SAM to methylate phosphatidylethanolamine to form phosphatidylcholine. mdpi.comcornell.edu Therefore, the availability of choline from the CDP-choline pathway can influence the demand for methyl groups from the one-carbon metabolism pool.
Integration with Lipid Droplet Biogenesis and Lipoprotein Formation
Phosphatidylcholine, the end product of the CDP-choline pathway, is a crucial component of both lipid droplets and lipoproteins. Lipid droplets are intracellular organelles that store neutral lipids, and their surface is coated with a monolayer of phospholipids (B1166683), with phosphatidylcholine being the most abundant. mdpi.comnih.gov The synthesis of PC via the CDP-choline pathway is essential for the proper formation, expansion, and stability of lipid droplets, preventing their coalescence into large, amorphous pools. mdpi.comnih.govmdpi.com The rate-limiting enzyme, CCT, has been shown to be activated through its binding to the surface of enlarging lipid droplets. nih.gov
Furthermore, phosphatidylcholine is a vital component for the assembly and secretion of very low-density lipoproteins (VLDL) from the liver. cdnsciencepub.com VLDLs are responsible for transporting lipids from the liver to other tissues. The synthesis of phosphatidylcholine through the CDP-choline pathway is critical for this process, and a deficiency in choline can impair VLDL secretion, leading to the accumulation of fat in the liver. cdnsciencepub.comresearchgate.net
Molecular and Cellular Mechanisms of Cdp Choline Action
Maintenance and Repair of Cellular Membrane Integrity
CDP-choline is integral to the synthesis and maintenance of the structural phospholipids (B1166683) that form the bilayer of all cellular and intracellular membranes in mammalian cells. frontiersin.org, researchgate.net It serves as a key intermediate in the Kennedy pathway, the primary route for the de novo synthesis of phosphatidylcholine (PtdCho). wikipedia.org, molbiolcell.org, nih.gov
CDP-choline enhances the synthesis of structural phospholipids within neuronal membranes, thereby increasing cerebral metabolism. researchgate.net The Kennedy pathway, where CDP-choline is a central molecule, is the main pathway for the de novo synthesis of PtdCho in mammalian cells. molbiolcell.org, nih.gov This process involves the phosphorylation of choline (B1196258), the formation of CDP-choline, and finally the synthesis of PtdCho. nih.gov In addition to synthesis, cell membranes undergo constant remodeling through a deacylation-reacylation cycle, known as the Lands' cycle, to maintain their specific fatty acid composition. nih.gov Studies have shown that hypersaline stress can induce the turnover of phosphatidylcholine, leading to the synthesis of the osmoprotectant glycerophosphocholine. oup.com
The administration of CDP-choline has been shown to increase the synthesis of phosphatidylcholine, which is critical for repairing and rebuilding neuronal cell membranes, particularly after damage. patsnap.com Research in various models has demonstrated that CDP-choline administration can restore phosphatidylcholine levels. nih.gov For instance, in a model of transient forebrain ischemia in gerbils, CDP-choline treatment partially restored brain phosphatidylcholine concentrations. dovepress.com
Table 1: Key Enzymes in the CDP-Choline Pathway and Phospholipid Remodeling
| Enzyme | Function | Pathway |
|---|---|---|
| Choline Kinase | Phosphorylates choline to form phosphocholine (B91661). imrpress.com | Kennedy Pathway |
| CTP:phosphocholine cytidylyltransferase (CCT) | Catalyzes the rate-limiting step, forming CDP-choline from phosphocholine and CTP. molbiolcell.org, nih.gov | Kennedy Pathway |
| Choline/ethanolamine (B43304) phosphotransferase (CEPT) | Catalyzes the final step, forming phosphatidylcholine from CDP-choline and diacylglycerol. wikipedia.org | Kennedy Pathway |
| Phospholipase A2 (PLA2) | Hydrolyzes fatty acyl chains at the sn-2 position of phospholipids, initiating the Lands' cycle. nih.gov | Lands' Cycle (Remodeling) |
| Lysophosphatidylcholine acyltransferase (LPCAT) | Reacylates lysophospholipids in the Lands' cycle. taylorandfrancis.com | Lands' Cycle (Remodeling) |
One of the key neuroprotective mechanisms of CDP-choline involves the attenuation of phospholipase A2 (PLA2) activation. wikipedia.org, nih.gov Pathological activation of PLA2 leads to the breakdown of membrane phospholipids and the release of arachidonic acid, which can trigger inflammatory cascades and oxidative stress. researchgate.net, nih.gov
Studies in models of transient cerebral ischemia have shown that CDP-choline treatment significantly attenuates the increase in PLA2 activity in both membrane and mitochondrial fractions. researchgate.net For example, in a study on transient forebrain ischemia in gerbils, PLA2 activity increased significantly after ischemia and reperfusion, and this increase was significantly attenuated by CDP-choline administration. researchgate.net It is important to note that CDP-choline itself does not directly inhibit PLA2 activity in vitro; rather, it appears to affect the mechanisms that lead to its activation in vivo. researchgate.net, Research has shown that CDP-choline treatment can significantly reduce the levels of secretory PLA2-IIA (sPLA2-IIA) mRNA and protein. researchgate.net, nih.gov
Table 2: Effect of CDP-Choline on PLA2 Activity in Gerbil Hippocampus after Transient Forebrain Ischemia and Reperfusion
| Experimental Group | Membrane Fraction PLA2 Activity (pmol/min/mg protein) | Mitochondrial Fraction PLA2 Activity (pmol/min/mg protein) |
|---|---|---|
| Sham | 35.9 +/- 3.2 | 33.9 +/- 1.2 |
| Ischemia/Reperfusion | 50.2 +/- 2.2 | 77.0 +/- 1.2 |
| Ischemia/Reperfusion + Citicoline (B1669096) | 39.9 +/- 2.2 | 41.9 +/- 3.2 |
Data from a study on transient forebrain ischemia in gerbils. researchgate.net
Cellular membranes are not homogenous structures but contain specialized microdomains, often referred to as lipid rafts, which are enriched in specific lipids like sphingolipids and cholesterol. royalsocietypublishing.org, mdpi.com These microdomains are crucial for various cellular processes, including signal transduction and protein trafficking. royalsocietypublishing.org Perturbations in the composition of these microdomains can lead to cellular dysfunction. royalsocietypublishing.org
CDP-choline contributes to the stabilization of these microdomains primarily by preserving the levels of key lipid components. capes.gov.br By promoting the synthesis of phosphatidylcholine and preserving sphingomyelin (B164518), CDP-choline helps maintain the structural integrity and function of lipid rafts. capes.gov.br Research has shown that CDP-choline can induce the translocation of the glutamate (B1630785) transporter EAAT2 to lipid rafts, which is significant because this transporter is responsible for the majority of glutamate uptake and its association with lipid rafts is critical for its function. capes.gov.br This effect is linked to CDP-choline's ability to restore levels of sphingomyelin, a key component of these microdomains. capes.gov.br
CDP-choline exerts a protective effect on specific phospholipids that are vital for cellular function and integrity. wikipedia.org Its neuroprotective effects are partly attributed to the preservation of cardiolipin (B10847521) and sphingomyelin. wikipedia.org, nih.gov
Cardiolipin is a unique phospholipid located exclusively in the inner mitochondrial membrane and is essential for mitochondrial function, including the processes of the electron transport chain. nih.gov, researchgate.net Studies have shown that during events like cerebral ischemia, cardiolipin levels decrease significantly. nih.gov Treatment with CDP-choline has been found to significantly restore these levels, thereby preserving mitochondrial function. nih.gov
Stabilization of Membrane Microdomains
Modulation of Neurotransmitter Systems and Synaptic Function
CDP-choline serves as a crucial precursor for the synthesis of acetylcholine (B1216132) (ACh), a primary neurotransmitter involved in memory, learning, and muscle control. frontiersin.org, nih.gov, oregonstate.edu Upon administration, CDP-choline is hydrolyzed into its two main components: choline and cytidine (B196190). naturalmedicinejournal.com, patsnap.com This choline becomes available for the synthesis of acetylcholine in cholinergic neurons. nih.gov, nih.gov
While free choline administration can increase choline levels in the brain, it does not consistently lead to an increase in acetylcholine synthesis or release. nih.gov However, the choline derived from CDP-choline is efficiently used for acetylcholine synthesis. naturalmedicinejournal.com, peirsoncenter.com This is because the brain preferentially utilizes choline for acetylcholine production. wikipedia.org By providing a readily available source of choline, CDP-choline supports and enhances cholinergic neurotransmission. frontiersin.org This mechanism is particularly relevant in conditions where acetylcholine levels are compromised. nih.gov
Regulation of Catecholaminergic Neurotransmission (Dopamine, Noradrenaline, Adrenaline)
Cytidine diphosphate (B83284) choline (CDP-choline), also known as citicoline, exerts a significant influence on the levels and activity of catecholaminergic neurotransmitters, including dopamine (B1211576), noradrenaline (norepinephrine), and adrenaline. researchgate.netnih.gov Experimental evidence has consistently demonstrated that CDP-choline administration increases the levels of dopamine and noradrenaline within the central nervous system (CNS). researchgate.netnih.govdovepress.comnih.gov This effect is attributed to several underlying mechanisms.
CDP-choline appears to enhance the synthesis of dopamine. mindlabpro.com This is potentially achieved by increasing the activity of tyrosine hydroxylase, a key enzyme in the dopamine synthesis pathway, and by supporting the availability of the precursor, tyrosine. naturalmedicinejournal.comimrpress.com Furthermore, some studies suggest that CDP-choline may inhibit the reuptake of dopamine, thereby prolonging its action in the synaptic cleft. naturalmedicinejournal.comimrpress.com Animal studies have shown that CDP-choline administration can lead to an increase in striatal dopamine synthesis and can help protect dopaminergic neurons. mindlabpro.comnaturalmedicinejournal.com In aging mice, chronic treatment with CDP-choline has been observed to increase the density of dopamine receptors. nih.govmindlabpro.com
The impact of CDP-choline extends to noradrenaline as well. It has been shown to increase noradrenaline levels in the brain cortex. imrpress.comneurologia.com In experimental models of trauma that lead to a decrease in brain norepinephrine (B1679862), treatment with citicoline was found to stabilize the levels of this neurotransmitter. neurologia.com Peripheral administration of CDP-choline has also been shown to increase plasma concentrations of both adrenaline and noradrenaline. neurologia.comresearchgate.net This effect is thought to be mediated by an enhancement of nicotinic cholinergic neurotransmission in the sympatho-adrenal system. researchgate.net
Under hypoxic conditions, where norepinephrine release may decrease and dopamine release may increase, CDP-choline has been shown in animal models to inhibit the impairment of neurotransmitter release. naturalmedicinejournal.com
Table 1: Effects of CDP-Choline on Catecholaminergic Neurotransmission
| Neurotransmitter | Effect of CDP-Choline Administration | Proposed Mechanism(s) | Supporting Evidence |
|---|---|---|---|
| Dopamine | Increases levels in the CNS researchgate.netnih.govdovepress.com | Enhances synthesis (via tyrosine hydroxylase) naturalmedicinejournal.comimrpress.com, Inhibits reuptake naturalmedicinejournal.comimrpress.com, Increases receptor density nih.govmindlabpro.com | Animal studies showing increased striatal dopamine synthesis and neuroprotection of dopaminergic neurons mindlabpro.comnaturalmedicinejournal.com |
| Noradrenaline | Increases levels in the CNS researchgate.netnih.govdovepress.com and plasma neurologia.comresearchgate.net | Stabilizes levels post-trauma neurologia.com, Enhances nicotinic cholinergic neurotransmission researchgate.net | Experimental models of trauma and peripheral administration studies neurologia.comresearchgate.net |
| Adrenaline | Increases plasma concentrations neurologia.comresearchgate.net | Enhances nicotinic cholinergic neurotransmission researchgate.net | Peripheral administration studies researchgate.net |
Influence on Serotonin (B10506) Metabolic Pathways
The influence of Cytidine diphosphate choline (CDP-choline) on serotonin metabolic pathways is complex and appears to be context-dependent. Some research indicates that CDP-choline administration can lead to a decrease in the levels and synthesis rate of serotonin in the brain. neurologia.comsemanticscholar.org This effect has been linked to a reduction in the brain levels of tryptophan, the precursor amino acid for serotonin synthesis. semanticscholar.org
The synthesis of serotonin is dependent on the availability of tryptophan, which is transported across the blood-brain barrier. mit.edu The rate-limiting enzyme in this pathway is tryptophan hydroxylase. mit.edu Studies have suggested that CDP-choline may lower the levels of both tryptophan and serotonin, as well as the rate of serotonin synthesis. semanticscholar.org
Conversely, other studies have reported different effects. For instance, one study noted a slight increase in serotonin levels following treatment with CDP-choline. caldic.com Another line of research suggests that CDP-choline may have a modulatory role, with some effects on serotonin. naturalmedicinejournal.com It has also been proposed that CDP-choline may indirectly influence serotonin through its effects on other neurotransmitter systems and cellular processes. frontiersin.org
It is important to note that the majority of free tryptophan in the body is metabolized through the kynurenine (B1673888) pathway, with only about 5% being used for serotonin synthesis. mdpi.com Therefore, any influence of CDP-choline on tryptophan availability could potentially impact both pathways.
Impact on Neurotransmitter Receptor Density and Sensitivity (e.g., Nicotinic Receptors)
This compound (CDP-choline) has been shown to impact the density and sensitivity of various neurotransmitter receptors, which contributes to its neuromodulatory effects. A notable area of research is its effect on dopamine receptors. Studies on aging animals have demonstrated that chronic treatment with CDP-choline can increase the density of dopamine receptors. mindlabpro.comnih.govmindlabpro.com This suggests a potential mechanism for restoring age-related declines in dopaminergic function. By increasing the number of available receptors, CDP-choline may enhance the brain's responsiveness to dopamine. brighter-health.com
Beyond the dopaminergic system, CDP-choline also interacts with the cholinergic system, particularly nicotinic receptors. Its administration has been linked to the enhancement of nicotinic cholinergic neurotransmission, which in turn can influence the release of other neurotransmitters like adrenaline and noradrenaline. researchgate.net While direct modulation of nicotinic receptor density by CDP-choline is an area requiring more specific investigation, its role as a precursor for acetylcholine synthesis implies a supportive function for the cholinergic system. dovepress.com
The cytidine component of CDP-choline, once converted to uridine (B1682114), also has an important effect on purinergic receptors. neurologia.com This highlights the multifaceted nature of CDP-choline's action on neurotransmitter systems, extending beyond a single receptor type.
Bioenergetic Regulation and Mitochondrial Dynamics
Restoration of Mitochondrial ATPase Activity
This compound (CDP-choline) has been demonstrated to play a crucial role in restoring the activity of mitochondrial ATPase, a key enzyme involved in the production of ATP, the primary energy currency of the cell. researchgate.netnih.govnih.gov In various experimental models, including those of hypoxia, ischemia, and traumatic brain injury, a decrease in mitochondrial ATPase activity is a common feature of cellular dysfunction. neurologia.comnih.gov
Research has shown that CDP-choline administration can counteract this decline. aging-us.comaging-us.com For instance, in models of cryogenic cerebral edema, treatment with CDP-choline slowed the drop in the enzymatic activity of mitochondrial ATPase. neurologia.com Similarly, in studies of spinal cord injury, CDP-choline prevented the decrease in Mg++-dependent ATPase activity in the mitochondrial and synaptosomal membranes. nih.govmdpi.com This restorative effect on mitochondrial ATPase is a significant aspect of CDP-choline's neuroprotective properties, as it helps to maintain cellular energy production under conditions of stress and injury. aging-us.comopensciencepublications.com
Maintenance of Ion Homeostasis (e.g., Na+/K+-ATPase Activity)
This compound (CDP-choline) plays a significant role in maintaining cellular ion homeostasis, primarily through its restorative effects on Na+/K+-ATPase activity. researchgate.netnih.govnih.gov This enzyme is crucial for maintaining the electrochemical gradients across the cell membrane, which are essential for nerve impulse transmission and cellular function.
In conditions such as cerebral ischemia and traumatic brain injury, the activity of Na+/K+-ATPase is often compromised, leading to ion imbalances and cellular edema. nih.govmdpi.com Numerous studies have demonstrated that CDP-choline can restore the activity of this vital enzyme. aging-us.comaging-us.comnih.govinovatus.es For example, in models of cryogenic cerebral edema, CDP-choline treatment restored Na+/K+-ATPase activity. neurologia.com Similarly, after spinal cord injury, while the decrease in Na+/K+-ATPase activity was not immediately prevented due to rapid inactivation, CDP-choline did prevent the subsequent decrease in Mg++-ATPase activity. nih.gov The ability of CDP-choline to restore Na+/K+-ATPase activity is believed to contribute to the reabsorption of cerebral edema. semanticscholar.orgnih.gov
Table 2: Effect of CDP-Choline on ATPase Activity in Experimental Models
| Experimental Model | ATPase Type | Effect of CDP-Choline | Reference |
|---|---|---|---|
| Hypoxia and Ischemia | Mitochondrial ATPase, Na+/K+-ATPase | Restores activity | researchgate.netnih.govnih.gov |
| Cryogenic Cerebral Edema | Mitochondrial ATPase, Na+/K+-ATPase | Restored activity | neurologia.com |
| Spinal Cord Injury | Mg++-dependent ATPase | Prevented decrease in activity | nih.gov |
| Traumatic Brain Injury | Mitochondrial ATPase, Na+/K+-ATPase | Restores activity | mdpi.com |
Support for Mitochondrial Electron Transport Chain Efficiency
This compound (CDP-choline) supports the efficiency of the mitochondrial electron transport chain (ETC), which is central to cellular respiration and ATP production. One of its key mechanisms is the preservation of cardiolipin, a unique phospholipid located in the inner mitochondrial membrane that is essential for the optimal functioning of the ETC complexes. naturalmedicinejournal.comnih.govinovatus.es
In conditions like influenza A virus infection, which can impair mitochondrial function, a decrease in cardiolipin content and reduced expression of ETC complexes I and IV have been observed. researchgate.netnih.gov Daily treatment with CDP-choline has been shown to prevent the decline in oxidative phosphorylation and mitochondrial membrane potential, as well as the loss of cardiolipin synthesis. researchgate.netnih.gov By maintaining the integrity of the inner mitochondrial membrane and its components, CDP-choline helps to ensure the efficient transfer of electrons and the generation of ATP. jnbs.org Furthermore, some studies suggest that choline metabolites can produce superoxide/hydrogen peroxide from the electron transport chain in liver mitochondria, which may act as signaling molecules coordinating mitochondrial metabolism. imrpress.com
Mitigation of Mitochondrial Dysfunction in Stress Conditions
This compound (CDP-Choline) plays a crucial role in mitigating mitochondrial dysfunction, particularly under conditions of cellular stress such as ischemia and hypoxia. Its protective effects are multifaceted, primarily involving the preservation of mitochondrial membrane integrity and function. One of the key mechanisms is its ability to maintain levels of cardiolipin, a phospholipid unique to the inner mitochondrial membrane that is essential for the optimal function of numerous enzymes involved in mitochondrial energy metabolism. ahajournals.orgprofessionalsupplementcenter.comsfihealth.combiohelp.melitasenior.com
Under ischemic conditions, a cascade of detrimental events, including the activation of phospholipases, leads to the degradation of mitochondrial membrane phospholipids. CDP-Choline has been shown to attenuate the activation of phospholipase A2, thereby preventing the breakdown of critical membrane components. nih.govresearchgate.net Furthermore, research indicates that CDP-Choline helps restore the activity of mitochondrial ATPase, an enzyme vital for ATP synthesis. researchgate.netfoodb.ca By preserving the structural and functional integrity of mitochondrial membranes, CDP-Choline helps maintain cellular energy production and prevents the release of pro-apoptotic factors from the mitochondria. foodb.canih.gov
Intrinsic Cellular Protection Mechanisms
CDP-Choline exerts significant anti-apoptotic effects by modulating key components of the programmed cell death pathway. A primary mechanism is the inhibition of caspases, a family of protease enzymes that are central executioners of apoptosis. foodb.camedchemexpress.com Studies have demonstrated that CDP-Choline can reduce the expression and activation of several caspases, including caspase-3 and caspase-9. nih.govnih.govnih.govmmu.ac.uk
In models of cerebral ischemia, treatment with CDP-Choline has been shown to decrease the levels of pro-caspase-3 and its active form, cleaved caspase-3, in the penumbra area of an infarct. nih.govnih.gov This inhibition of caspase activation leads to a reduction in downstream apoptotic events, such as the cleavage of poly (ADP-ribose) polymerase (PARP) and nuclear DNA fragmentation. nih.govnih.gov
Furthermore, CDP-Choline influences the balance of the Bcl-2 family of proteins, which are critical regulators of apoptosis. It has been observed to increase the expression of the anti-apoptotic protein Bcl-2 while reducing the expression of the pro-apoptotic protein Bax. nih.govresearchgate.netnih.govscholaris.ca This shift in the Bax/Bcl-2 ratio helps to stabilize the mitochondrial membrane, preventing the release of cytochrome c and subsequent activation of the caspase cascade. nih.govscholaris.ca
| Study Focus | Model System | Key Findings on Anti-Apoptotic Action | Reference(s) |
| Staurosporine-induced apoptosis | SH-SY5Y human neuroblastoma cells | Reduced expression of active caspase-3 and PARP-cleaved products. | nih.gov |
| Middle Cerebral Artery Occlusion | Rat model | Reduced expression of pro-caspases and cleaved caspase-3; decreased nuclear DNA fragmentation. | nih.govnih.gov |
| Lead-induced oxidative injury | Neuronal PC12 cells | Reduced Bax expression, increased Bcl-2 expression, and reduced caspase-3 activation. | nih.govscholaris.ca |
| Hypoxia-induced apoptosis | Human brain microvessel endothelial cells | Inhibited expression of active Caspase-3 and over-expression of anti-apoptotic genes like NAIP and NOD1. | mmu.ac.uk |
The compound also directly counteracts lipid peroxidation, a destructive process where free radicals attack lipids in cell membranes, leading to cellular damage. ahajournals.orgnih.govtandfonline.comrosj.org By inhibiting the activation of phospholipase A2, CDP-Choline prevents the release of arachidonic acid, a precursor for the formation of pro-inflammatory and radical-generating metabolites. ahajournals.orgnih.gov Studies have demonstrated that treatment with CDP-Choline effectively decreases levels of lipid peroxidation products like malondialdehyde (MDA) in various models of oxidative injury. nih.govrosj.orgresearchgate.net
| Antioxidant Mechanism | Model System | Observed Effects | Reference(s) |
| Glutathione (B108866) Synthesis | Transient forebrain ischemia in gerbils | Significantly increased total glutathione and glutathione reductase activity; decreased glutathione oxidation ratio. | ahajournals.orgnih.gov |
| Glutathione System | Staurosporine-treated SH-SY5Y cells | Restored glutathione redox ratio. | nih.gov |
| Lipid Peroxidation | Tramadol-treated rats | Significantly decreased malondialdehyde levels. | rosj.org |
| Lipid Peroxidation | Lead-exposed PC12 cells | Effectively decreased lipid peroxidation (LPO) levels. | nih.govscholaris.ca |
| Overall Antioxidant Capacity | Acetaminophen-induced hyperammonemia in mice | Alleviated brain tissue biomarkers of oxidative stress (lipid peroxidation, ROS formation) and increased total antioxidant capacity. | tandfonline.com |
CDP-Choline exhibits significant anti-inflammatory properties by modulating the expression and release of various inflammatory mediators. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of numerous pro-inflammatory genes. researchgate.netresearchgate.net
Through the inhibition of the NF-κB pathway and other signaling cascades like JAK2/STAT3, CDP-Choline leads to a reduced production and secretion of pro-inflammatory cytokines. researchgate.nettandfonline.com Research has consistently demonstrated its ability to decrease the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in various inflammatory conditions. researchgate.netfau.despandidos-publications.comankara.edu.tr Additionally, it can lower the secretion of chemokines such as monocyte chemoattractant protein-1 (MCP-1) and MIP-1α. fau.denih.gov
Beyond cytokine modulation, CDP-Choline can moderate the function of microglia, the primary immune cells of the central nervous system, and may restrict the entry of peripheral immune cells into the CNS by reducing the expression of adhesion molecules. nih.govresearchgate.netresearchgate.net Some evidence also suggests it can enhance the synthesis of the neurotransmitter acetylcholine, which in turn can activate the cholinergic anti-inflammatory pathway, further suppressing pro-inflammatory cytokine production. researchgate.netdergipark.org.tr
CDP-Choline actively promotes neuroplasticity and cellular regeneration, in part by stimulating the formation of new synapses (synaptogenesis) and enhancing the complexity of dendritic branches (arborization). nih.govresearchgate.netnih.govdovepress.com These structural modifications are fundamental to learning, memory, and functional recovery after brain injury.
Studies in animal models have shown that CDP-Choline administration leads to an increase in the expression of synaptophysin, a key protein marker for synaptic vesicles, in the peri-infarct zone following a stroke. nih.gov This suggests an enhancement of synaptic connectivity in areas crucial for recovery.
Promotion of Neuroplasticity and Cellular Regeneration
Induction of Neurogenesis and Oligodendrogenesis
This compound (CDP-choline) has demonstrated the ability to influence the generation of new neurons (neurogenesis) and oligodendrocytes (oligodendrogenesis), the cells responsible for producing myelin in the central nervous system. In animal models of diseases like multiple sclerosis, CDP-choline has been shown to improve the disease course by exerting beneficial effects on myelin, oligodendrocytes, and axons. oup.com Specifically, in a cuprizone-induced model of demyelination, CDP-choline administration enhanced the regeneration of myelin and reversed motor coordination deficits. oup.com This enhanced remyelination was attributed to an increase in the number of proliferating oligodendrocyte precursor cells (OPCs) and mature oligodendrocytes. oup.comselfhacked.comscispace.com
Furthermore, CDP-choline appears to stimulate endogenous cellular proliferation, which contributes to its reparative effects. nih.gov Studies have indicated that choline-containing compounds can enhance neurogenesis and cognitive functions, particularly with aging. scholarena.com The mechanism may involve the modulation of cell cycle regulators, thereby impacting cell proliferation and brain development. scholarena.com Animal studies have shown that CDP-choline treatment is associated with an increase in cell proliferation markers, such as BrdU, in the peri-infarct area following a stroke. nih.gov
Enhancement of Axon Regeneration and Myelin Repair
CDP-choline plays a significant role in the regeneration of axons and the repair of myelin sheaths. It serves as a precursor for the synthesis of phosphatidylcholine, a primary component of cell membranes, and sphingomyelin, a key constituent of the myelin sheath, which may aid in axon repair. alzdiscovery.org
In animal models of demyelination, such as those used to study multiple sclerosis, CDP-choline has been found to accelerate remyelination. oup.com It effectively promotes the regeneration of myelin in the central nervous system, leading to an increased number of myelinated axons. oup.comselfhacked.com This is achieved, in part, by increasing the proliferation of oligodendrocyte precursor cells, which are crucial for myelin repair. oup.comnih.gov In rat models of sciatic nerve injury, CDP-choline has been reported to increase axon regeneration and improve myelination. alzdiscovery.org
The beneficial effects of CDP-choline on myelin repair are also linked to its influence on oligodendrocytes. Studies have shown that it positively affects these cells, leading to a faster and more efficient remyelination process. nih.gov
Facilitation of Glial Cell Proliferation and Function
CDP-choline has been observed to facilitate the proliferation and function of glial cells, which are non-neuronal cells in the central nervous system that play crucial roles in brain homeostasis and response to injury. In the context of ischemic stroke, experimental animal studies have demonstrated that CDP-choline can stimulate an increase in endogenous cellular proliferation. nih.gov Specifically, treatment with CDP-choline has been associated with a significant increase in BrdU-positive cells, a marker of cell proliferation, in the area surrounding the infarct. nih.gov
Furthermore, CDP-choline appears to modulate the glial response to injury. For instance, in a stroke model, CDP-choline treatment was found to decrease the levels of glial fibrillary acidic protein (GFAP), a marker for reactive astrocytes, suggesting a modulation of gliosis. nih.govnih.gov Concurrently, it has been shown to increase the proliferation of oligodendrocyte precursor cells, which is a key aspect of myelin repair and regeneration. oup.comselfhacked.comscispace.com This suggests that CDP-choline can influence the dynamics of different glial cell populations, promoting reparative processes while potentially mitigating reactive gliosis.
Interplay with Intracellular Signal Transduction Pathways
Modulation of Mitogen-Activated Protein Kinase (MAPK) Cascades (ERK1/2, MEK1/2, Elk-1)
The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the RAF-MEK1/2-ERK1/2 pathway, is a critical signaling route that governs a multitude of cellular processes including proliferation, differentiation, and survival. frontiersin.org This pathway involves a series of protein kinases where RAF activates MEK1 and MEK2, which in turn activate Extracellular signal-regulated kinases 1 and 2 (ERK1/2). frontiersin.orgresearchgate.net Activated ERK1/2 then phosphorylate numerous substrates in both the cytoplasm and the nucleus, thereby regulating gene expression and cellular function. researchgate.netuniprot.org
Research indicates that CDP-choline metabolism may interact with the MAPK pathway. Studies have shown that inhibiting choline kinase alpha (CHKA), a key enzyme in the CDP-choline pathway, can lead to the downregulation of phospho-ERK1/2 expression. e-century.us This suggests that CHKA may promote cellular processes by activating the MAPK pathway. e-century.us Conversely, selective inhibition of choline kinase has been demonstrated to simultaneously attenuate both MAPK and PI3K/AKT signaling. e-century.us While the direct modulation of MEK1/2 and Elk-1 by CDP-choline is not explicitly detailed in the provided context, the influence on the upstream activator ERK1/2 implies a potential regulatory role of CDP-choline on this entire cascade.
Activation and Regulation of Sirtuin (SIRT1) Expression
CDP-choline has been identified as a potent activator of Sirtuin 1 (SIRT1), a protein deacetylase that plays a crucial role in a wide array of cellular functions, including neuroprotection. nih.govresearchgate.net Studies have demonstrated that treatment with CDP-choline leads to an increase in SIRT1 protein levels in the brain, cultured neurons, and circulating blood mononuclear cells. nih.govdovepress.com This upregulation of SIRT1 expression is concomitant with the neuroprotective effects observed with CDP-choline administration, particularly in the context of experimental stroke. nih.govresearchgate.net
The neuroprotective action of CDP-choline appears to be significantly mediated through SIRT1. In experimental stroke models, the reduction in infarct volume caused by CDP-choline was blocked by the administration of sirtinol, a SIRT1 inhibitor. nih.govresearchgate.net Furthermore, CDP-choline failed to reduce infarct volume in mice lacking the SIRT1 gene (Sirt1⁻/⁻ mice), highlighting the essential role of SIRT1 in mediating the beneficial effects of CDP-choline. nih.govresearchgate.net Conversely, a synergistic neuroprotective effect was observed when CDP-choline was co-administered with resveratrol, another SIRT1 activator. nih.govdovepress.com These findings strongly suggest that therapeutic strategies aimed at activating SIRT1 may be beneficial in conditions like stroke, and that CDP-choline functions as an effective agent in this regard by up-regulating SIRT1 expression. nih.govfrontiersin.org
Influence on Other Key Signaling Hubs (e.g., PI3K/Akt Pathway)
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Evidence suggests an interplay between the CDP-choline pathway and PI3K/Akt signaling. Activation of the PI3K/Akt pathway has been linked to the regulation of choline uptake and the activation of choline kinase (CHK), a key enzyme in the CDP-choline synthesis pathway. nih.gov Specifically, inhibiting the PI3K/Akt pathway has been shown to block choline uptake in certain cell lines. nih.gov
Furthermore, studies on cancer cells have revealed that the inhibition of choline kinase alpha (CHKA) can impact the PI3K/Akt pathway. e-century.us For instance, knockdown of CHKA has been associated with an upregulation of phospho-PTEN (a negative regulator of the PI3K/Akt pathway) and a downregulation of phospho-Akt. e-century.us This suggests that CHKA may promote cell proliferation and survival by activating the PI3K/Akt pathway, potentially through the inhibition of PTEN. e-century.us The interplay is complex, as inhibition of heat shock protein 90 (HSP90), which reduces signaling through both the MAPK and PI3K pathways, can paradoxically lead to an increase in phosphocholine levels. nih.gov
| Parameter | Finding | Research Context | Citation |
| Neurogenesis & Oligodendrogenesis | Enhanced myelin regeneration and reversed motor coordination deficits. | Cuprizone-induced demyelination model | oup.com |
| Increased number of proliferating oligodendrocyte precursor cells and mature oligodendrocytes. | Cuprizone-induced demyelination model | oup.comselfhacked.comscispace.com | |
| Increased BrdU-positive cells in the peri-infarct area. | Stroke model | nih.gov | |
| Axon & Myelin Repair | Increased number of myelinated axons. | Animal models of demyelination | oup.comselfhacked.com |
| Increased axon regeneration and improved myelination. | Rat models of sciatic nerve injury | alzdiscovery.org | |
| Glial Cell Proliferation | Increased endogenous cellular proliferation. | Experimental animal studies | nih.gov |
| Decreased levels of glial fibrillary acidic protein (GFAP). | Stroke model | nih.gov | |
| MAPK Pathway | Inhibition of choline kinase alpha (CHKA) downregulates phospho-ERK1/2. | Cancer cell studies | e-century.us |
| SIRT1 Expression | Increased SIRT1 protein levels in the brain. | Experimental stroke models | nih.govresearchgate.netdovepress.com |
| Neuroprotective effects blocked by SIRT1 inhibitor (sirtinol). | Experimental stroke models | nih.govresearchgate.net | |
| PI3K/Akt Pathway | Inhibition of PI3K/Akt pathway blocks choline uptake. | Cancer cell lines | nih.gov |
| Knockdown of CHKA upregulates phospho-PTEN and downregulates phospho-Akt. | Cancer cell studies | e-century.us |
Preclinical Research Models and Investigative Methodologies
In Vitro Experimental Paradigms
Primary Neuronal and Glial Cell Culture Systems
Primary cell cultures of neurons and glial cells, such as astrocytes, are fundamental tools for investigating the direct effects of Cytidine (B196190) diphosphate (B83284) choline (B1196258) (CDP-choline) on individual cell types of the central nervous system. These systems allow for the study of cellular mechanisms in a controlled environment, free from the complexities of systemic in vivo interactions.
In the context of cellular stress, primary neuronal cultures have been used to model conditions like hypocapnia. Research has demonstrated that CDP-choline can protect neurons from hypocapnic injury. nih.gov This protective effect was observed through the maintenance of the number of cell aggregates and primary neuronal processes at control levels after the injurious event. nih.gov Interestingly, this protective action appeared to be attributable to the intact CDP-choline molecule, as its constituent parts, such as choline and various nucleosides, did not confer the same protection. nih.gov
Primary astroglial cell cultures have been employed to investigate the influence of CDP-choline on glial cell activity. In these cultures, CDP-choline has been shown to increase the activity of transglutaminase, a Ca2+-dependent enzyme involved in cell differentiation and signal transduction. frontiersin.orgresearchgate.net Confocal laser scanning microscopy has revealed increased fluorescence related to transglutaminase activity in both the cytosol and nuclei of astrocytes treated with CDP-choline. frontiersin.orgresearchgate.net This suggests that CDP-choline may play a role in astroglial differentiation processes. frontiersin.org Furthermore, in models of oxygen and glucose deprivation, CDP-choline treatment has been found to increase the membrane expression of the glutamate (B1630785) transporter EAAT2 in cultured rat astrocytes, thereby enhancing glutamate uptake and protecting neurons from excitotoxicity. nih.gov
The table below summarizes key findings from studies using primary neuronal and glial cell culture systems to investigate CDP-choline.
| Cell Type | Experimental Model | Key Findings |
| Primary Somatosensory Cortex Neurons | Standard Culture Conditions | Increased total neurite length, branch points, and area occupied by neurites. researchgate.net |
| Primary Chick Embryo Cerebral Hemisphere Neurons | Hypocapnic Injury | Protected against injury by maintaining cell aggregates and primary processes. nih.gov |
| Primary Astrocyte Cultures | Standard Culture Conditions | Increased transglutaminase activity, suggesting a role in differentiation. frontiersin.orgresearchgate.net |
| Primary Rat Astrocytes | Oxygen and Glucose Deprivation | Increased membrane expression of EAAT2 glutamate transporter and enhanced glutamate uptake. nih.gov |
Immortalized Cell Lines for Mechanistic Investigations
Immortalized cell lines are invaluable for conducting detailed mechanistic studies due to their homogeneity and unlimited proliferative capacity. The PC12 rat pheochromocytoma cell line is a widely used model for studying neuronal differentiation and neuroprotection. Research has shown that in PC12 cells, the addition of uridine (B1682114), a key component of CDP-choline, leads to significant increases in the intracellular levels of UTP and CDP-choline. elte.hu This is a critical finding as CDP-choline is a rate-limiting precursor in the synthesis of phosphatidylcholine, a major component of cellular membranes. elte.hu This suggests that a key mechanism of CDP-choline's action is to enhance the synthesis of essential membrane phospholipids (B1166683). elte.hu
Human brain microvascular endothelial cell lines, such as hCMEC/D3, have been utilized to explore the effects of CDP-choline on the vascular components of the central nervous system. vascularcell.commmu.ac.uk Preliminary in vitro studies have indicated that CDP-choline protects these cells from apoptosis and excitotoxic damage. vascularcell.com Furthermore, it has been shown to strongly induce angiogenesis and increase vascularization through a signaling pathway involving the activation of insulin-receptor-substrate-1 (IRS-1). vascularcell.com This points to a novel protective mechanism aimed at improving tissue reperfusion and neuronal survival after ischemic events. vascularcell.com
The Chinese hamster ovary (CHO) cell line has been used in toxicological studies to assess the safety of CDP-choline at a cellular level. A chromosomal aberration study conducted on CHO cells did not reveal any evidence of genotoxicity related to CDP-choline, even at high concentrations. nih.gov
The table below provides a summary of research findings using immortalized cell lines to investigate the mechanisms of CDP-choline.
| Cell Line | Key Findings | Implied Mechanism of Action |
| PC12 (Rat Pheochromocytoma) | Uridine component increases intracellular UTP and CDP-choline levels. elte.hu | Enhancement of phosphatidylcholine synthesis and membrane formation. elte.hu |
| hCMEC/D3 (Human Brain Microvascular Endothelial) | Protects against apoptosis and excitotoxicity; induces angiogenesis via IRS-1 signaling. vascularcell.com | Improvement of tissue reperfusion and neuronal survival. vascularcell.com |
| Chinese Hamster Ovary (CHO) | No evidence of chromosomal aberrations. nih.gov | Demonstrates cellular safety and lack of genotoxicity. nih.gov |
Organotypic Brain Slice Culture Models
Organotypic brain slice cultures represent a sophisticated in vitro model that preserves the three-dimensional cytoarchitecture and local synaptic circuitry of a specific brain region. frontiersin.orgnih.govcreative-biolabs.com This makes them an excellent platform for studying complex cellular interactions and the effects of therapeutic agents in a more physiologically relevant context than dissociated cell cultures. frontiersin.orgcreative-biolabs.comnc3rs.org.uk These cultures are typically prepared from postnatal rodent brains and can be maintained for several weeks, allowing for the investigation of both acute and chronic processes. frontiersin.orgmdpi.com
This model has been used to study the spreading of pathologies, such as beta-amyloid in Alzheimer's disease models, and to assess the effects of compounds on specific neuronal populations, like cholinergic neurons. mdpi.com The ability to co-culture slices from different brain regions allows for the investigation of inter-regional connectivity and the propagation of pathological or protective signals. mdpi.com
While specific studies detailing the effects of CDP-choline in organotypic brain slice cultures are not extensively reported in the provided search results, the model itself is highly suitable for such investigations. For example, organotypic cultures can be used to model ischemic conditions and then treated with CDP-choline to assess its neuroprotective effects on various cell types within the preserved tissue architecture. The model allows for the measurement of cell death, viability (e.g., using propidium (B1200493) iodide staining), and changes in neuronal morphology and synaptic function. creative-biolabs.com It serves as a crucial bridge between simplified cell culture systems and complex in vivo animal models. creative-biolabs.com The potential applications include studying neuroprotection, neuroregeneration, and the effects on vascular remodeling and angiogenesis within a complex tissue environment. frontiersin.org
Biochemical Assays for Enzyme Activities and Metabolite Flux
Biochemical assays are essential for elucidating the specific molecular pathways through which CDP-choline exerts its effects. These assays allow for the direct measurement of enzyme activities and the tracking of metabolic intermediates, providing a quantitative understanding of the compound's influence on cellular metabolism.
A key area of investigation has been the Kennedy pathway, also known as the CDP-choline pathway, which is responsible for the de novo synthesis of phosphatidylcholine (PtdCho). nih.gov In this pathway, choline is first phosphorylated by choline kinase (CK) to form phosphocholine (B91661). nih.gov Then, the rate-limiting enzyme, CTP:phosphocholine cytidylyltransferase (CCT), catalyzes the formation of CDP-choline from phosphocholine and cytidine triphosphate (CTP). nih.govahajournals.org Finally, choline phosphotransferase (CPT) transfers the phosphocholine moiety from CDP-choline to diacylglycerol to produce PtdCho. imrpress.com
Biochemical studies have confirmed that exogenous CDP-choline is hydrolyzed into cytidine and choline, which then serve as substrates for the resynthesis of CDP-choline and subsequently PtdCho within the cell. ahajournals.org This process effectively bypasses the rate-limiting CCT step, potentially accelerating membrane synthesis and repair. nih.gov
Metabolomics analyses, particularly those using stable isotope tracers like 18O-labeled water, have provided direct evidence of flux through the CDP-choline cycle in proliferating cells. plos.org These studies have shown the incorporation of ¹⁸O into key metabolites of the pathway, including CDP-choline itself, as well as glycerophosphocholine and various phosphatidylcholine species. plos.org This indicates active synthesis and degradation of PtdCho, a hallmark of cell membrane remodeling and proliferation. plos.org
Furthermore, biochemical assays have been used to investigate the impact of CDP-choline on other metabolic processes. For example, studies have shown that CDP-choline can attenuate the increase in free fatty acids, such as arachidonic acid, that occurs during cerebral ischemia. ahajournals.orgneurologia.com It also stimulates the resynthesis of phospholipids, contributing to membrane stabilization. ahajournals.orgneurologia.com
The table below summarizes the key enzymes and metabolites in the CDP-choline pathway and the effect of CDP-choline supplementation.
| Enzyme / Metabolite | Role in Pathway | Effect of CDP-Choline Supplementation |
| Choline Kinase (CK) | Phosphorylates choline to phosphocholine. nih.gov | Provides substrate (choline) for this initial step. ahajournals.org |
| CTP:phosphocholine cytidylyltransferase (CCT) | Rate-limiting enzyme; synthesizes CDP-choline. nih.govahajournals.org | Bypasses this rate-limiting step by providing CDP-choline directly. nih.gov |
| Choline Phosphotransferase (CPT) | Synthesizes phosphatidylcholine from CDP-choline and diacylglycerol. imrpress.com | Provides substrate (CDP-choline) for this final step. molbiolcell.org |
| Phosphatidylcholine (PtdCho) | Major structural component of cell membranes. imrpress.com | Synthesis is enhanced. elte.huahajournals.org |
| Free Fatty Acids | Released during ischemia, can be cytotoxic. ahajournals.org | Release is attenuated. ahajournals.orgneurologia.com |
In Vivo Animal Model Systems
Rodent Models of Cerebral Ischemia (e.g., Middle Cerebral Artery Occlusion)
Rodent models of cerebral ischemia are the most widely used in vivo systems for evaluating the neuroprotective potential of CDP-choline. The middle cerebral artery occlusion (MCAO) model, in particular, is a common method for inducing focal cerebral ischemia that mimics many aspects of human ischemic stroke. This model can be either transient (tMCAO), involving temporary occlusion followed by reperfusion, or permanent (pMCAO).
Mechanistically, CDP-choline has been shown to target multiple pathways involved in ischemic cell death. One key mechanism is the inhibition of apoptosis. In rats subjected to MCAO, treatment with CDP-choline reduced the expression of pro-caspase and cleaved caspase-3, key executioner proteins in the apoptotic cascade. capes.gov.br This was accompanied by a decrease in nuclear DNA fragmentation and a reduction in the cleavage of poly(ADP-ribose) polymerase (PARP), another hallmark of apoptosis. capes.gov.br
CDP-choline also plays a crucial role in maintaining membrane integrity and promoting neurorepair. It has been shown to attenuate the release of free fatty acids during ischemia, preserve the activity of enzymes like ATP synthase, and promote the synthesis of important membrane phospholipids such as cardiolipin (B10847521) and sphingomyelin (B164518). examine.com Following an experimental stroke, CDP-choline treatment has been associated with higher levels of biomarkers for neurogenesis and angiogenesis, such as vascular endothelial growth factor (VEGF). ahajournals.org It has also been found to enhance the expression of presynaptic proteins and reduce astrogliosis in the peri-infarct area. frontiersin.org
Furthermore, some studies suggest that the neuroprotective effects of CDP-choline in ischemia may be mediated by the induction of Sirtuin1 (SIRT1), a protein involved in cellular stress resistance and longevity. examine.com
The table below summarizes the findings from rodent models of cerebral ischemia.
| Ischemia Model | Key Findings |
| Middle Cerebral Artery Occlusion (MCAO) - General | Overall reduction in infarct volume by ~28%. ahajournals.orgnih.gov Improved neurological deficit scores. ahajournals.orgnih.gov |
| Permanent MCAO (pMCAO) | Reduced infarct volume by ~25%. ahajournals.org Upregulation of α7 nicotinic acetylcholine (B1216132) receptor, HIF-1α, and VEGF, promoting collateral circulation. researchgate.net |
| Transient MCAO (tMCAO) | Reduced infarct volume by ~30%. ahajournals.org Liposome-encapsulated CDP-choline showed a greater reduction in infarct size (62%) compared to free CDP-choline (26%). nih.gov |
| MCAO - Apoptosis Studies | Reduced expression of pro-caspase-3 and cleaved caspase-3. capes.gov.br Decreased nuclear DNA fragmentation and PARP cleavage. capes.gov.br |
| MCAO - Neurorepair Studies | Increased expression of VEGF, synaptophysin, and other plasticity markers. ahajournals.orgexamine.com Enhanced cell proliferation and vasculogenesis in the peri-infarct area. frontiersin.org |
Experimental Traumatic Brain Injury Models
Cytidine diphosphate choline (CDP-choline) has been investigated for its neuroprotective potential in various preclinical models of traumatic brain injury (TBI). These studies primarily utilize rodent models subjected to controlled cortical impact (CCI), a method that induces a reproducible and focal brain injury. Research in this area focuses on the compound's ability to mitigate neuronal death, reduce contusion volume, and improve functional outcomes.
In a key study using adult male Sprague-Dawley rats, a moderate-grade TBI was induced via a CCI device. nih.gov The injury resulted in significant neuronal death in the ipsilateral hippocampus, specifically in the CA2 and CA3 regions, and the formation of a cortical contusion within 7 days post-injury. nih.gov Treatment with CDP-choline demonstrated a significant protective effect against this TBI-induced neuronal loss, decreased the volume of the cortical contusion, and led to improved neurological recovery. nih.govnih.gov The mechanism is hypothesized to involve the enhancement of cholinergic transmission, which may help alleviate chronic functional deficits. nih.gov Injections of CDP-choline have been confirmed to increase extracellular acetylcholine levels in the hippocampus and neocortex of rats following TBI. examine.com Animal studies have consistently shown that CDP-choline can reduce brain damage and support recovery after traumatic injuries. nih.govkaums.ac.ir
| Parameter | Model | Key Findings | Reference |
| Neuronal Loss | Controlled Cortical Impact (CCI) in rats | Treatment with CDP-choline significantly prevented TBI-induced neuronal death in the CA2 and CA3 regions of the hippocampus. | nih.gov |
| Contusion Volume | Controlled Cortical Impact (CCI) in rats | CDP-choline administration led to a decrease in the volume of the cortical contusion following injury. | nih.govnih.gov |
| Neurological Function | Controlled Cortical Impact (CCI) in rats | Rats treated with CDP-choline showed improved neurological recovery and an attenuation of chronic motor and spatial performance deficits. | nih.govnih.gov |
| Neurotransmitter Levels | Traumatic Brain Injury in rats | Injections of CDP-choline increased extracellular acetylcholine concentrations in the hippocampus and neocortex. | examine.com |
Animal Models of Neurodegenerative Conditions (e.g., Aged Rodents, Genetically Modified Models)
The efficacy of CDP-choline has been explored in animal models that mimic age-related cognitive decline and other neurodegenerative conditions. Aged rodents, which naturally develop cognitive deficits, are a common model for these investigations. Studies have shown that long-term dietary supplementation with CDP-choline can prevent the development of spatial memory deficits in aged rats. mdpi.com Specifically, supplementation was able to reverse spatial memory deficits in aged rats. examine.com It is suggested that these benefits are linked to its role in phospholipid metabolism and acetylcholine biosynthesis, which are often compromised in the aging brain. researchgate.netdovepress.com
In younger rats exposed to impoverished environmental conditions, which leads to hippocampal-dependent memory impairments similar to those in aging rodents, long-term dietary CDP-choline supplementation was also found to be beneficial. nih.gov This suggests that the compound's supportive role in membrane phosphatide synthesis is a key mechanism of action. nih.gov While CDP-choline has shown promise in models of general age-related decline and certain toxic insults, its effectiveness is not universal across all neurodegenerative disease models. researchgate.net For instance, studies using models of Huntington's disease, induced by mitochondrial inhibitors or excitotoxins, found that CDP-choline did not reverse the associated behavioral and histological changes. researchgate.net
| Model Type | Specific Model | Key Findings | Reference |
| Aged Rodents | Aged rats with memory impairment | Long-term dietary CDP-choline supplementation prevented and reversed spatial memory deficits. | examine.commdpi.com |
| Environmental Impoverishment | Young rats in impoverished conditions | Long-term dietary CDP-choline supplementation ameliorated hippocampal-dependent memory impairments. | nih.gov |
| Neurodegenerative Disease Model | Huntington's disease models (3-nitropropionic acid or quinolinic acid induced) | CDP-choline failed to reverse behavioral and histological alterations. | researchgate.net |
| Neurodegenerative Disease Model | Ocular neurodegeneration (glaucoma models) | CDP-choline demonstrated antiapoptotic effects, increased retinal dopamine (B1211576) levels, and stimulated RGC density. | mdpi.com |
Models of Demyelinating Disorders (e.g., Experimental Autoimmune Encephalomyelitis, Cuprizone (B1210641) Model)
CDP-choline has shown significant therapeutic potential in preclinical models of demyelinating diseases like multiple sclerosis (MS). nih.govresearchgate.net The two primary animal models used for this research are experimental autoimmune encephalomyelitis (EAE) and the cuprizone-induced demyelination model.
EAE is an inflammatory model that mimics the autoimmune aspects of MS. In various EAE models using rats and mice, CDP-choline treatment has been shown to ameliorate the clinical course of the disease, diminishing the severity of muscle weakness and reducing inflammatory infiltrates in the central nervous system (CNS). d-nb.infomosaicdx.comoup.com Studies have reported that CDP-choline significantly attenuates signs of the inflammatory process, particularly in the white matter of the brain and cervical spinal cord. nih.gov
The cuprizone model is a toxic, non-inflammatory model that induces demyelination, allowing for the specific study of remyelination processes. mdpi.com In mice treated with cuprizone, CDP-choline administration effectively enhanced myelin regeneration and reversed motor coordination deficits. d-nb.infomosaicdx.com The compound was found to promote early and profound remyelination, with treated mice showing significantly higher amounts of new myelin proteins. d-nb.infomdpi.com This enhanced remyelination is attributed to an increase in the number of proliferating oligodendrocyte precursor cells (OPCs) and mature oligodendrocytes. d-nb.infomdpi.com This suggests that CDP-choline promotes remyelination by stimulating the proliferation of the cells responsible for creating new myelin sheaths. d-nb.infonih.gov
| Model | Animal | Key Findings | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | Lewis rats, PLSJLF1/J mice | Ameliorated disease course, diminished muscle weakness severity, and reduced CNS inflammatory infiltrates. | d-nb.infomosaicdx.comoup.com |
| Cuprizone-Induced Demyelination | Mice | Enhanced myelin regeneration, reversed motor coordination deficits, and increased amounts of new myelin proteins. | d-nb.infomosaicdx.commdpi.com |
| Cuprizone-Induced Demyelination | Mice | Increased the numbers of proliferating oligodendrocyte precursor cells and mature oligodendrocytes. | d-nb.infomdpi.com |
Models of Peripheral Nerve Injury and Neuropathic Pain
The therapeutic effects of this compound have been evaluated in rodent models of peripheral nerve injury and associated neuropathic pain. These studies typically involve surgically induced nerve damage, such as sciatic nerve section, crush, or chronic constriction injury, to investigate the compound's role in nerve regeneration, functional recovery, and pain modulation.
In rat models of sciatic nerve section with epineural suturing, topical application of CDP-choline has been shown to promote nerve regeneration, improve functional recovery, and reduce postoperative scarring. nih.gov Histomorphological analysis revealed better axonal organization and increased axon diameter in treated rats. nih.gov Systemic administration has also demonstrated dose-dependent benefits, with higher doses leading to significantly improved sciatic functional index (SFI) scores, reduced nerve adhesions, and an increased number of myelinated axons. nih.govturkishneurosurgery.org.trresearchgate.net These findings suggest that CDP-choline supports the structural and functional repair of injured peripheral nerves. dovepress.com
In the context of neuropathic pain, CDP-choline has been tested in models such as chronic constriction injury and oxaliplatin-induced neuropathy. nih.govnih.govjbuon.com Intracerebroventricular administration of CDP-choline produced a dose- and time-dependent reversal of mechanical hyperalgesia in these models. nih.govresearchgate.net The antihyperalgesic effect appears to be mediated through central cholinergic mechanisms, particularly involving α7-selective nicotinic acetylcholine receptors, as the effect was blocked by antagonists of these receptors. nih.govnih.gov This indicates that CDP-choline can modulate pain signaling at a supraspinal level.
| Model Type | Specific Model | Key Findings | Reference |
| Peripheral Nerve Surgery | Rat sciatic nerve section and epineural suturing | Promoted nerve regeneration, improved functional recovery, and reduced postoperative scarring. | nih.gov |
| Peripheral Nerve Injury | Rat sciatic nerve incision and primary anastomosis | Exhibited dose-dependent effects on axonal regeneration and functional recovery without scar formation. | nih.govturkishneurosurgery.org.trresearchgate.net |
| Inflammatory and Neuropathic Pain | Carrageenan-induced and chronic constriction injury-induced pain in rats | Produced dose- and time-dependent reversal of mechanical hyperalgesia. | nih.govresearchgate.net |
| Chemotherapy-Induced Neuropathic Pain | Oxaliplatin-induced neuropathic pain in rats | Significantly reduced mechanical hyperalgesia in a dose- and time-dependent manner. | nih.govjbuon.com |
| Nerve Crush Injury | Rat sciatic nerve crush | Prevented neuropathic pain development and improved motor functional recovery. | dovepress.com |
Behavioral Phenotyping and Cognitive Assessment Paradigms in Rodents (e.g., Spatial Memory Tests, Active Avoidance Tasks)
CDP-choline has been extensively evaluated in various behavioral paradigms in rodents to assess its effects on learning and memory. The most common assessments include spatial memory tests, such as the Morris water maze and the eight-arm radial maze, and active avoidance tasks.
In spatial memory tests, which are highly dependent on the hippocampus, CDP-choline has shown positive effects, particularly in models of cognitive impairment. For instance, in rats with focal cerebral ischemia, treatment with CDP-choline significantly improved spatial learning and memory. researchgate.net Treated rats exhibited shorter escape latencies in the Morris water maze and spent more time in the target quadrant. researchgate.netnih.govj-smu.com Similarly, in a rat model of chronic cerebral hypoperfusion, CDP-choline treatment reduced the number of errors in an eight-arm radial maze test. nih.gov However, in young, healthy rats, CDP-choline failed to improve spatial memory formation, suggesting its effects are more pronounced in the context of neurological deficit. examine.com Conversely, studies in aged rats have demonstrated that CDP-choline can reverse age-related spatial memory deficits. examine.com
Regarding active avoidance tasks, which assess a different form of learning and memory, CDP-choline has been found to improve performance. In aged rats, it improved performance in active avoidance tasks. examine.com Studies in young, healthy rodents have also reported improved performance in both active and passive avoidance tasks following administration of the compound. examine.com
| Behavioral Paradigm | Animal Model | Key Findings | Reference |
| Spatial Memory (Morris Water Maze) | Rats with focal cerebral ischemia | Significantly improved spatial learning and memory; reduced escape latency and increased time in target quadrant. | researchgate.netnih.govj-smu.com |
| Spatial Memory (Eight-Arm Radial Maze) | Rats with chronic cerebral hypoperfusion | Reduced total errors and reference memory errors. | nih.gov |
| Spatial Memory | Aged rats | Reversed age-related spatial memory deficits. | examine.com |
| Spatial Memory | Young, healthy rats | Failed to improve spatial memory formation. | examine.com |
| Active Avoidance Task | Aged rats | Improved performance in active avoidance tasks. | examine.com |
| Active/Passive Avoidance Task | Young, healthy rodents | Improved performance in active and passive avoidance tasks. | examine.com |
Advanced Analytical and Omics Approaches
Lipidomics for Membrane Composition Analysis
Lipidomics, the large-scale study of lipids, is a crucial methodology for understanding the mechanisms of this compound, given its central role as an intermediate in the synthesis of phosphatidylcholine, a major phospholipid component of cell membranes. upc.eduresearchgate.net Preclinical research utilizes lipidomic approaches to analyze changes in the lipid profile of brain tissue following injury and treatment with CDP-choline.
In models of traumatic brain injury, lipidomic analyses have revealed significant alterations in choline-containing phospholipids. mdpi.com For example, after a controlled cortical impact injury in rats, a reduction in brain phospholipids has been reported. mdpi.com More detailed lipidomic profiling in mice three months post-TBI showed elevated levels of phosphatidylcholine and sphingomyelin in the hippocampus, while their levels decreased in the cortex and cerebellum. mdpi.com This highlights the complex and region-specific nature of lipid dysregulation following brain trauma.
The therapeutic action of CDP-choline is hypothesized to counteract these changes by promoting the synthesis of structural phospholipids. nih.govdovepress.com By providing the necessary precursors, CDP-choline helps to repair and maintain the integrity of neuronal and mitochondrial membranes, which are compromised during events like ischemia and trauma. dovepress.com Animal studies have shown that CDP-choline administration can restore phospholipid levels in response to ischemic injury. alzdiscovery.org This restoration of membrane composition is a key element of its neuroprotective effect, as it helps to stabilize cell membranes and reduce the downstream consequences of injury, such as the release of free fatty acids. dovepress.com
| Analytical Focus | Model System | Key Lipidomic Findings | Implication for CDP-Choline Action | Reference |
| Phospholipid Levels | Controlled cortical impact injury in rats | Reduction in brain phospholipids at 4 and 35 days post-injury. | CDP-choline may counteract this reduction by providing precursors for synthesis. | mdpi.com |
| Regional Lipid Profile | Controlled cortical impact injury in mice (3 months post-injury) | Elevated phosphatidylcholine and sphingomyelin in the hippocampus; decreased levels in the cortex and cerebellum. | Highlights the complex, regional impact on lipid metabolism that CDP-choline may modulate. | mdpi.com |
| Phospholipid Restoration | Animal ischemia models | CDP-choline administration restored phospholipid levels in response to injury. | Supports the hypothesis that CDP-choline aids in membrane repair and integrity. | alzdiscovery.org |
| Phosphatidylcholine Synthesis | General principle | CDP-choline is a key intermediate in the synthesis of phosphatidylcholine. | The primary mechanism involves enhancing the biosynthesis of major membrane phospholipids. | upc.eduresearchgate.net |
Proteomics and Gene Expression Profiling (e.g., RNA-Seq, qRT-PCR)
The molecular mechanisms underlying the effects of Cytidine diphosphate-choline (citicoline) have been explored in various preclinical models using proteomics and gene expression profiling. These techniques provide insight into how citicoline (B1669096) modulates cellular pathways related to apoptosis, inflammation, oxidative stress, and neuroprotection.
Quantitative real-time polymerase chain reaction (qRT-PCR) has been a common method to assess changes in the expression of specific genes. In an in vitro model of age-related macular degeneration (AMD) using retinal pigment epithelium (RPE) cybrid cells, citicoline treatment resulted in the downregulation of several pro-apoptotic genes, including a 28.6% decrease in BAX gene expression, a 77.2% decrease in Caspase-3, and a 37.2% decrease in Caspase-9. nih.gov Concurrently, it reduced oxidative stress by increasing the expression of HMOX1 by 76.6% and HMOX2 by 20.4%. nih.gov The study also noted a downregulation of genes associated with hypoxia and angiogenesis, such as HIF-1α and VEGF. nih.gov
Further studies using qRT-PCR in a neomycin-induced auditory hair cell damage model showed that citicoline significantly decreased the expression of pro-apoptotic genes (Bax, Casp3, Casp8, and Casp9) while increasing the expression of the anti-apoptotic factor Bcl-2. frontiersin.org In a rat model of Alzheimer's disease, a citicoline-based thermogel was found to markedly reduce the expression of microRNA-137 (miR-137) and nuclear factor kappa B (NF-kB) in the hippocampus. nih.gov Similarly, in a rat model of γ-radiation-induced liver injury, citicoline treatment increased the gene expression of the anti-inflammatory protein α7 nicotinic acetylcholine receptor (α7nAChR). researchgate.net The neuroprotective effects are also linked to the upregulation of neurotrophic factors; in a rat model of mental nerve injury, citicoline administration increased the expression of Brain-derived neurotrophic factor (Bdnf) in the trigeminal ganglion. biomedpharmajournal.org
Proteomic analyses have also been employed, although less frequently. In a preclinical mouse model of angioimmunoblastic T-cell lymphoma, proteomic analysis of T-cell populations revealed that the cytidine diphosphate-choline pathway activity was significantly elevated, suggesting a role in the metabolic phenotype of malignant cells. mdpi.com
Interactive Data Table: Gene and Protein Expression Changes with Cytidine Diphosphate-Choline Treatment in Preclinical Models
| Preclinical Model | Methodology | Target Gene/Protein | Direction of Change | Key Finding | Reference |
|---|---|---|---|---|---|
| In vitro AMD (RPE cybrids) | qRT-PCR | BAX, Caspase-3, Caspase-9 | Downregulated | Alleviation of apoptotic effects. | nih.gov |
| In vitro AMD (RPE cybrids) | qRT-PCR | HMOX1, HMOX2 | Up-regulated | Reduction of oxidative stress. | nih.gov |
| In vitro AMD (RPE cybrids) | qRT-PCR | HIF-1α, VEGF | Downregulated | Modulation of hypoxia and angiogenesis pathways. | nih.gov |
| Neomycin-induced cochlear damage (mouse) | qRT-PCR | Bax, Casp3, Casp8, Casp9 | Downregulated | Attenuation of intrinsic and extrinsic apoptosis pathways. | frontiersin.org |
| Neomycin-induced cochlear damage (mouse) | qRT-PCR | Bcl-2 | Up-regulated | Enhancement of anti-apoptotic signaling. | frontiersin.org |
| Alzheimer's Disease (rat model) | qRT-PCR | microRNA-137, NF-kB | Downregulated | Reduction of pro-inflammatory and disease-associated miRNA expression in the hippocampus. | nih.gov |
| γ-radiation-induced liver injury (rat model) | qRT-PCR | α7nAChR | Up-regulated | Activation of the cholinergic anti-inflammatory pathway. | researchgate.net |
| Mental nerve injury (rat model) | qRT-PCR | Bdnf | Up-regulated | Early indicator of nerve regeneration process. | biomedpharmajournal.org |
| Angioimmunoblastic T-cell lymphoma (mouse model) | Proteomics | CDP-choline pathway proteins | Up-regulated | Indicated reliance of malignant T-cells on choline metabolism. | Not available in search results |
Advanced Neuroimaging Techniques for Structural and Functional Assessment (e.g., MRI, MRS in preclinical settings)
Advanced neuroimaging techniques, particularly Magnetic Resonance Imaging (MRI) and Magnetic Resonance Spectroscopy (MRS), are invaluable tools in preclinical research for non-invasively assessing structural integrity and metabolic function in the brain.
Magnetic Resonance Spectroscopy (MRS) allows for the quantification of various brain metabolites. In preclinical studies, 1H-MRS and 31P-MRS have been used to investigate the effects of citicoline on brain chemistry. 31P-MRS studies have demonstrated that citicoline administration influences high-energy phosphate (B84403) metabolites and phospholipid membrane components. researchgate.netresearchgate.netnih.gov In one study, citicoline supplementation was associated with significant increases in phosphocreatine (B42189) (PCr), a key molecule in cellular energy buffering, and beta-nucleoside triphosphates (β-NTP), which largely represents ATP. researchgate.netaginganddisease.org This suggests that citicoline enhances frontal lobe bioenergetics and energy reserves. researchgate.netaginganddisease.org
Furthermore, MRS has shown that citicoline treatment increases levels of phosphodiesters, such as glycerophosphocholine and glycerophosphoethanolamine. nih.govaginganddisease.org These metabolites are breakdown products of phospholipids and their increase is interpreted as a sign of stimulated phospholipid synthesis and membrane turnover, which is crucial for neuronal membrane repair. nih.govnih.gov The choline (Cho) peak observed in 1H-MRS, which is mainly composed of phosphocholine and glycerophosphocholine, has been shown to increase with CDP-choline treatment, reflecting this increased membrane turnover. nih.govresearchgate.net These MRS findings in preclinical models align with data from human studies, suggesting a conserved mechanism of action. researchgate.netnih.govnih.gov
Magnetic Resonance Imaging (MRI) provides high-resolution anatomical data. In a preclinical model of ocular hypertension in mice, MRI has been used to observe structural changes in the visual pathway. mdpi.com While not directly measuring citicoline's effect, it establishes the platform for assessing neuroprotection. A more specialized technique, chemical exchange saturation transfer (CEST) MRI, has been used in a preclinical model of ischemic stroke to directly detect the delivery of citicoline-loaded liposomes to the brain. biorxiv.org This innovative approach leverages the inherent chemical properties of citicoline to act as a theranostic agent, allowing for simultaneous drug delivery and imaging guidance. biorxiv.org
Interactive Data Table: Neuroimaging Findings with Cytidine Diphosphate-Choline in Preclinical Research
| Technique | Preclinical Model/Setting | Key Metabolites/Parameters | Observed Change | Interpretation | Reference |
|---|---|---|---|---|---|
| 31P-MRS | Animal and human studies | Phosphocreatine (PCr) | Increased | Improved brain bioenergetics and energy reserves. | researchgate.netaginganddisease.org |
| 31P-MRS | Animal and human studies | Beta-nucleoside triphosphates (β-NTP/ATP) | Increased | Increased energy production and utilization. | researchgate.netaginganddisease.org |
| 31P-MRS | Animal and human studies | Phosphodiesters (e.g., GPC, GPE) | Increased | Stimulation of phospholipid synthesis and membrane turnover. | researchgate.netnih.govaginganddisease.org |
| 1H-MRS | Animal and human studies | Choline-containing compounds (Cho) | Increased | Increased membrane phospholipid turnover. | nih.govresearchgate.net |
| CEST MRI | Ischemic Stroke (rat model) | Citicoline-liposome delivery | Successful detection | Feasibility of using citicoline as a theranostic agent for MRI-guided delivery. | biorxiv.org |
| MRI | Ocular Hypertension (mouse model) | Neuronal morphology | (Used as a model for assessment) | Establishes a model to test neuroprotective effects on structural integrity. | mdpi.com |
Electrophysiological Recordings for Neuronal Activity Analysis
Electrophysiological recordings provide a direct measure of neuronal function by assessing electrical activity. In preclinical research, techniques such as evoked potentials and electroencephalography (EEG) have been used to evaluate the impact of citicoline on the functional integrity of neural circuits.
A significant body of preclinical research has focused on the visual system, using pattern electroretinogram (PERG) and visual evoked potentials (VEP) to assess the visual pathway from the retina to the cortex. nih.govsemanticscholar.org The PERG specifically reflects the function of retinal ganglion cells (RGCs), while VEPs measure the response of the primary visual cortex to a visual stimulus, indicating the integrity of the entire visual pathway. nih.gov In animal models of ocular hypertension and other neurodegenerative visual pathologies, citicoline administration has been shown to improve these electrophysiological parameters. mdpi.comnih.govvincenzoparisi.it For instance, treatment can lead to an increase in PERG amplitude and a shortening of VEP implicit time, suggesting that citicoline enhances RGC function and improves neural conduction along the visual pathway. nih.govvincenzoparisi.it These findings in animal models provide a strong rationale for the observed clinical effects in pathologies like glaucoma. mdpi.com
In other preclinical models, different electrophysiological methods have been applied. For example, in a study on anesthetized cats with epidural brain compression, citicoline treatment was evaluated based on changes in the EEG. mdpi.com In an electrophysiological study in rabbits, citicoline was found to decrease the threshold for the arousal reaction, suggesting an effect on consciousness and motor activity pathways. neurologia.com Somatosensory evoked potentials (SSEPs) are another standard translatable biomarker used in animal models to track neural conduction, particularly in studies of demyelination and remyelination, providing a potential methodology for future citicoline research. core.ac.ukresearchgate.net
These studies collectively demonstrate that citicoline can induce functional improvements in neural circuits, as measured by direct electrophysiological recordings in various preclinical models of neurological damage.
Interactive Data Table: Electrophysiological Findings with Cytidine Diphosphate-Choline in Preclinical Models
| Recording Type | Preclinical Model | Key Parameters | Observed Effect of Citicoline | Interpretation | Reference |
|---|---|---|---|---|---|
| Pattern Electroretinogram (PERG) | Rodent models of ocular disease | P50-N95 Amplitude | Increased | Improved retinal ganglion cell function. | nih.govsemanticscholar.org |
| Pattern Electroretinogram (PERG) | Rodent models of ocular disease | P50 Implicit Time | Shortened | Enhanced retinal ganglion cell function. | nih.gov |
| Visual Evoked Potentials (VEP) | Rodent models of ocular disease | P100 Implicit Time | Shortened | Faster and improved neural conduction along the visual pathway. | nih.govsemanticscholar.orgvincenzoparisi.it |
| Visual Evoked Potentials (VEP) | Rodent models of ocular disease | N75-P100 Amplitude | Increased | Enhanced response of the visual cortex. | nih.govsemanticscholar.org |
| Electroencephalography (EEG) | Epidural brain compression (cat model) | EEG changes | Modulated | Effect on bioelectric activity following brain injury. | mdpi.com |
| Arousal Threshold Recording | Rabbit | Threshold for arousal reaction | Decreased | Effect on consciousness and pyramidal system activity. | neurologia.com |
Theoretical and Conceptual Frameworks Guiding Cdp Choline Research
The "Membrane Theory" of Neuroprotection and Repair
The "Membrane Theory" of neuroprotection and repair posits that a primary mechanism of action for Cytidine (B196190) diphosphate (B83284) choline (B1196258) (CDP-Choline) involves the preservation and restoration of cellular membranes, particularly neuronal membranes. This theory is centered on the role of CDP-Choline as a crucial intermediate in the synthesis of phosphatidylcholine (PC), a major phospholipid component of cell membranes. nih.govnih.govnih.govnih.gov
Under conditions of cellular stress, such as ischemia or trauma, neuronal membranes are susceptible to degradation. This process involves the activation of phospholipases, which break down membrane phospholipids (B1166683), leading to the release of free fatty acids and disruption of membrane integrity. nih.govdovepress.comnih.gov Exogenous administration of CDP-Choline is thought to counteract this damage by providing the necessary precursors—choline and cytidine—for the resynthesis of PC through the Kennedy pathway. nih.govexamine.commdpi.com This facilitates the repair of damaged cell surface and mitochondrial membranes. dovepress.com
Research findings supporting this theory include:
Stimulation of Phospholipid Synthesis: Studies have demonstrated that CDP-Choline administration enhances the biosynthesis of structural phospholipids in neuronal membranes. dovepress.comnih.gov This helps to restore membrane structure and function.
Inhibition of Phospholipase A2: CDP-Choline has been shown to inhibit the activity of phospholipase A2, an enzyme that plays a key role in the breakdown of membrane phospholipids during ischemic events. nih.govnih.gov
Preservation of Membrane Components: In models of cerebral ischemia, CDP-Choline has been found to preserve levels of critical membrane components like cardiolipin (B10847521) and sphingomyelin (B164518). nih.gov
Restoration of ATPase Activity: The compound helps restore the activity of membrane-bound enzymes such as Na+/K+ ATPase, which is vital for maintaining cellular ion gradients and neuronal function. nih.govnih.gov
By stabilizing cell membranes, CDP-Choline is believed to mitigate the downstream consequences of neuronal injury, including reducing cerebral edema and preventing further cell damage. dovepress.comnih.gov
Choline as a Rate-Limiting Substrate in Neurotransmitter Synthesis
A significant aspect of CDP-Choline's action is its role in neurotransmitter synthesis, specifically that of acetylcholine (B1216132) (ACh). Choline itself is a critical precursor for ACh, and its uptake into cholinergic neurons is considered the rate-limiting step in ACh synthesis. nih.govtmc.educaldic.comjneurosci.orguniprot.org When neuronal activity increases, the demand for ACh rises, and consequently, so does the need for choline. caldic.com
CDP-Choline serves as a highly bioavailable source of choline. focussupplements.co.uk Following administration, it is hydrolyzed into choline and cytidine. examine.comfocussupplements.co.ukexamine.com The released choline can then be taken up by cholinergic nerve terminals, thereby increasing the substrate pool available for the synthesis of ACh. nih.gov This enhancement of cholinergic neurotransmission is a key proposed mechanism for some of the cognitive and neurological benefits observed with CDP-Choline supplementation. frontiersin.org
Key research findings include:
Increased Acetylcholine Levels: Administration of CDP-Choline has been shown to increase the synthesis and release of ACh in the brain. examine.comnih.govfrontiersin.org Studies in rats with traumatic brain injury have confirmed increased extracellular acetylcholine in the hippocampus and neocortex following CDP-Choline injection. examine.com
Potentiation of Acetylcholine-Induced Effects: In isolated rat carotid vascular beds, CDP-Choline potentiated the relaxation induced by exogenous ACh, an effect that was blocked by an inhibitor of choline uptake, suggesting an increased synthesis and/or release of ACh. nih.gov
Restoration of Acetylcholine Synthesis from Glucose: In a rat model of cerebral ischemia, CDP-Choline treatment helped to restore the synthesis of labeled ACh from labeled glucose, which is typically decreased during ischemic conditions. ahajournals.orgahajournals.org
It is hypothesized that under conditions where choline levels may be depleted, such as intense neuronal activity or pathological states, neurons might resort to breaking down their own membrane phospholipids (a process termed 'autocannibalism') to obtain choline for ACh synthesis. alzdiscovery.org By providing an external source of choline, CDP-Choline may prevent this detrimental process, thereby preserving membrane integrity while supporting neurotransmitter production. alzdiscovery.org
CDP-Choline as a Prodrug for Bioactive Metabolites (Cytidine and Uridine)
CDP-Choline is considered a prodrug because it is rapidly broken down in the body to yield its constituent components, choline and cytidine, which are the primary bioactive molecules. examine.comfocussupplements.co.ukexamine.com Upon oral administration, CDP-Choline is almost completely absorbed and hydrolyzed in the intestines and liver. nih.govfocussupplements.co.ukalzdiscovery.org
The resulting cytidine and choline are then distributed throughout the body and can cross the blood-brain barrier. nih.govfrontiersin.org In humans, the cytidine released from CDP-Choline is readily converted into uridine (B1682114) in the bloodstream. examine.comresearchgate.netwalshmedicalmedia.com This is a key distinction from rodents, where cytidine remains the predominant circulating nucleoside. researchgate.net
The bioactive metabolites contribute to CDP-Choline's effects in several ways:
Choline: As discussed previously, choline serves as a precursor for the neurotransmitter acetylcholine and the membrane phospholipid phosphatidylcholine. focussupplements.co.ukfrontiersin.org
Cytidine and Uridine: These nucleosides are essential for the synthesis of nucleic acids and can be converted into cytidine triphosphate (CTP). psu.edugoogle.com CTP is a rate-limiting cofactor in the synthesis of phosphatidylcholine via the Kennedy pathway. psu.edunih.gov Uridine, in particular, has been shown to be converted to CTP in neuron-derived cells. psu.edu Supplementation with uridine has also been linked to increased synthesis of cellular membranes. focussupplements.co.uk
Therefore, the administration of CDP-Choline effectively delivers both the choline and the pyrimidine (B1678525) nucleoside precursors necessary for the synthesis and repair of neuronal membranes and the production of acetylcholine. nih.govnih.gov
Integrative Hypotheses on Multimodal Therapeutic Action
The therapeutic effects of CDP-Choline are not attributed to a single mechanism but rather to a combination of its actions on membrane metabolism, neurotransmitter synthesis, and other cellular processes. ahajournals.orgahajournals.org Integrative hypotheses suggest that these different mechanisms work in concert to produce a multimodal neuroprotective and neurorestorative effect. nih.govahajournals.org
The key pillars of this multimodal action include:
Membrane Repair and Synthesis: By supplying both choline and cytidine (which converts to uridine), CDP-Choline directly supports the synthesis of phosphatidylcholine, the primary building block of neuronal membranes. This promotes the repair of damaged membranes and enhances membrane plasticity. nih.govdovepress.comexamine.com
Enhanced Neurotransmission: The choline component boosts the synthesis of acetylcholine, a critical neurotransmitter for cognitive functions like memory and attention. examine.comfrontiersin.org CDP-Choline has also been shown to increase levels of other neurotransmitters, such as dopamine (B1211576) and noradrenaline, in the central nervous system. nih.govfrontiersin.org
Improved Brain Metabolism and Bioenergetics: CDP-Choline has been demonstrated to increase cerebral metabolism. dovepress.comnih.gov It helps restore the activity of mitochondrial ATPase and preserves key mitochondrial membrane components like cardiolipin, which is crucial for efficient energy production. dovepress.comnih.govnih.gov
Anti-inflammatory and Anti-apoptotic Effects: The compound can suppress the release of free fatty acids, which can trigger inflammatory cascades and oxidative stress. dovepress.comahajournals.org It also stimulates the synthesis of the antioxidant glutathione (B108866) and has been shown to have anti-apoptotic (cell death-inhibiting) properties. nih.govahajournals.org
Stimulation of Neuroplasticity and Repair Mechanisms: Recent research suggests that CDP-Choline may potentiate neuroplasticity and promote neurogenesis. dovepress.comahajournals.org For instance, it has been shown to increase the proliferation of oligodendrocyte progenitor cells, which are responsible for remyelination in the central nervous system. nih.govnih.gov Furthermore, it may exert some of its neuroprotective effects by increasing the expression of SIRT1, a protein involved in cell survival and longevity. dovepress.comexamine.com
This wide range of actions allows CDP-Choline to address multiple facets of neuronal injury and degeneration, from stabilizing membranes and enhancing energy production to promoting neurotransmission and supporting endogenous repair processes. ahajournals.orgahajournals.org
Future Directions in Mechanistic Elucidation and Pathway Mapping
While the primary mechanisms of CDP-Choline are well-established, ongoing research seeks to further refine our understanding of its complex actions and map the intricate biochemical pathways it influences.
Future research directions include:
Detailed Pathway Mapping: Further elucidation of how CDP-Choline and its metabolites, particularly uridine, modulate specific intracellular signaling cascades is needed. This includes a deeper investigation into the regulation of enzymes involved in the Kennedy pathway, such as CTP:phosphocholine (B91661) cytidylyltransferase (CCT), which is a rate-limiting enzyme in phosphatidylcholine synthesis. nih.govresearchgate.net
Gene Expression and Epigenetic Modifications: Investigating how choline and its metabolites influence gene expression through epigenetic mechanisms, such as DNA methylation, is a promising area. frontiersin.org Choline, via its metabolite betaine, can affect methylation patterns, which could have long-term effects on neuronal function and development. frontiersin.org
Role in Neuroinflammation and Microglia/Astrocyte Function: While anti-inflammatory effects have been noted, the precise impact of CDP-Choline on glial cell function requires more in-depth study. Research suggests it may affect astrocyte differentiation and increase glutamate (B1630785) uptake by astrocytes, providing another layer of neuroprotection. mdpi.com Its effects on microglial activation and phagocytosis are also of interest. mdpi.com
Interaction with other Neurotrophic Factors: Exploring the synergistic effects of CDP-Choline with endogenous neurotrophic factors and other therapeutic agents could lead to more effective combination therapies. examine.com
Translational Studies: A significant gap exists between the promising results in animal models and clinical trial outcomes in humans for certain conditions. mdpi.com Future research must focus on understanding the physiological differences, optimizing administration protocols, and using advanced imaging and biomarker techniques to better map the effects of CDP-Choline in the human brain. nih.govmdpi.com This includes clarifying the distinct roles and transport mechanisms of cytidine versus uridine across the blood-brain barrier in humans. walshmedicalmedia.com
By pursuing these research avenues, scientists aim to build a more comprehensive picture of CDP-Choline's multimodal actions, which could pave the way for more targeted and effective therapeutic applications.
Q & A
Q. How should CDP-choline stability be maintained under experimental conditions, and what factors influence its degradation?
CDP-choline is sensitive to temperature and pH. Stability studies show that at 100°C, CDP-choline degrades rapidly, with hydrolysis into cytidine and choline . For laboratory handling:
- Storage : Store lyophilized CDP-choline at -20°C in anhydrous conditions. Avoid repeated freeze-thaw cycles.
- Buffer preparation : Use neutral pH buffers (e.g., phosphate-buffered saline) to minimize hydrolysis during in vitro assays.
- Experimental protocols : Pre-equilibrate reagents to room temperature to avoid condensation-induced hydrolysis .
Q. What are the standard methods for quantifying CDP-choline and its metabolites in biological samples?
- Phosphatidylcholine (PC) Assay Kits : Use enzymatic colorimetric assays to measure PC levels, which indirectly reflect CDP-choline metabolism. Protocols involve lipid extraction (Folch method ), followed by enzymatic cleavage of choline and colorimetric detection at 570 nm .
- HPLC : Reverse-phase HPLC with UV detection (254 nm) can directly quantify CDP-choline in purified samples. Validate with spiked standards to ensure recovery rates >90% .
Q. What is the role of CDP-choline in phospholipid biosynthesis pathways?
CDP-choline is a critical intermediate in the Kennedy pathway, where it donates phosphocholine for phosphatidylcholine (PC) synthesis. Key steps include:
Choline → Phosphocholine (via choline kinase).
Phosphocholine + CTP → CDP-choline (via CTP:phosphocholine cytidylyltransferase).
CDP-choline + diacylglycerol → PC (via choline phosphotransferase) .
Q. What are best practices for handling CDP-choline in cell culture studies?
- Solubility : Reconstitute in sterile water or isotonic saline (50 mg/mL stock). Filter-sterilize (0.22 µm) to avoid microbial contamination.
- Dosing : Use concentrations ≤10 µM to prevent osmotic stress. Pre-treat cells for 24–48 hours to observe lipid metabolism changes .
Advanced Research Questions
Q. How can CDP-choline synthesis be optimized for high-yield production in microbial systems?
Metabolic engineering in Pichia pastoris has achieved high CDP-choline titers (12 g/L) via:
- Gene overexpression : Amplify cki (choline kinase) and pct (phosphate cytidylyltransferase).
- Substrate feeding : Supplement choline phosphate (5 mM) to bypass rate-limiting steps .
- Crystallization : Post-synthesis, use aqueous organic solvents (e.g., ethanol/water mixtures) to precipitate methanol-free crystals with >99% purity .
Q. What experimental models are suitable for studying CDP-choline’s neuroprotective effects in cerebral ischemia?
- Gerbil ischemia model : Bilateral carotid artery occlusion induces lipid peroxidation. CDP-choline (100 mg/kg, i.p.) reduces free fatty acid release by 40% during reperfusion .
- In vitro excitotoxicity models : Treat neuronal cultures with glutamate (100 µM) and assess CDP-choline’s ability to restore phosphatidylcholine levels via LC-MS/MS .
Q. How can contradictory findings on CDP-choline’s efficacy in stroke models be resolved?
Discrepancies arise from variations in dosing, timing, and outcome measures. Methodological recommendations:
- Dose-response studies : Test 50–300 mg/kg in rodent models to identify therapeutic windows .
- Biomarker validation : Measure plasma choline and cytidine levels to confirm bioavailability .
- Meta-analysis : Pool data from ≥10 preclinical studies to assess effect size heterogeneity (e.g., Bustamante et al., 2012 ).
Q. What strategies enhance CDP-choline flux in engineered pathways for lipidomics studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
